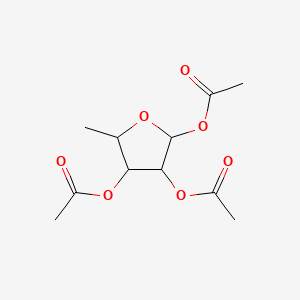
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with the molecular formula C13H18O9. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of three acetate groups attached to the tetrahydrofuran ring, making it a triacetate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of a precursor compound, such as a tetrahydrofuran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final triacetate product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure, thereby influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate: A closely related compound with similar structural features.
(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate: Another similar compound with additional acetoxymethyl groups.
Uniqueness
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of three acetate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O7 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(4,5-diacetyloxy-2-methyloxolan-3-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3 |
Clé InChI |
NXEJETQVUQAKTO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














